molecular formula C13H14F6N2O2 B4927412 N-[1,1,1,3,3,3-hexafluoro-2-(4-methoxyanilino)propan-2-yl]propanamide

N-[1,1,1,3,3,3-hexafluoro-2-(4-methoxyanilino)propan-2-yl]propanamide

Cat. No.: B4927412
M. Wt: 344.25 g/mol
InChI Key: HDOLIVXKTIPAKO-UHFFFAOYSA-N
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Description

N-[1,1,1,3,3,3-Hexafluoro-2-(4-methoxyanilino)propan-2-yl]propanamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of hexafluoro groups and a methoxyaniline moiety, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(4-methoxyanilino)propan-2-yl]propanamide typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 4-methoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-[1,1,1,3,3,3-Hexafluoro-2-(4-methoxyanilino)propan-2-yl]propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-[1,1,1,3,3,3-Hexafluoro-2-(4-methoxyanilino)propan-2-yl]propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(4-methoxyanilino)propan-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[1,1,1,3,3,3-Hexafluoro-2-(4-methoxyanilino)propan-2-yl]propanamide is unique due to its combination of hexafluoro groups and a methoxyaniline moiety, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where high stability and reactivity are required .

Properties

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(4-methoxyanilino)propan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F6N2O2/c1-3-10(22)21-11(12(14,15)16,13(17,18)19)20-8-4-6-9(23-2)7-5-8/h4-7,20H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOLIVXKTIPAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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